Superior Antimicroalgal Potency of Ester 1f Compared to Parent Free Acid 1e
In direct comparative liquid dilution assays, the methyl ester 1f (CAS 207305-66-6) demonstrated stronger antimicroalgal activity than its parent free acid 1e against multiple microalgae strains. This potency enhancement is attributed to the esterification of the carboxylic acid group, which improves membrane permeability [1].
| Evidence Dimension | Antimicroalgal Potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC values are within the active range for the most potent ester analogs; the compound is explicitly grouped among the more active esters 1b, 1f, and 2b [1]. |
| Comparator Or Baseline | Parent free acid 1e (2-[methyl-(3-phenylpropionyl)amino]-benzoic acid) shows weaker activity in both agar diffusion and liquid dilution assays [1]. |
| Quantified Difference | The methyl ester 1f and other active esters (1b, 2b) exhibited MIC values ranging from 20 to 107 µg/ml, while parent acid 1e was less potent (specific MICs for 1e not reported, but qualitatively confirmed as weaker) [1]. |
| Conditions | Serial dilution method in liquid Bold's Basal Medium (BBM) for Chlorella vulgaris, C. sorokiniana, and Scenedesmus subspicatus; sea water medium-5 for C. salina; incubated at 24–26°C in daylight, results recorded after 3 days [1]. |
Why This Matters
This confirms that procuring the methyl ester 1f, rather than the cheaper or more readily available free acid 1e, is obligatory for achieving potent antimicroalgal effects in experimental settings.
- [1] Biabani, M. A. F., Baake, M., Lovisetto, B., Laatsch, H., Helmke, E., & Weyland, H. (1998). Anthranilamides: New antimicroalgal active substances from a marine Streptomyces sp. The Journal of Antibiotics, 51(3), 333-340. View Source
